molecular formula C8H15ClN2O B2495146 (3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride CAS No. 2230901-11-6

(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride

Cat. No.: B2495146
CAS No.: 2230901-11-6
M. Wt: 190.67
InChI Key: MCDKHLQMAKSRPY-LEUCUCNGSA-N
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Description

(3S,8aS)-3-Methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride is a bicyclic pyrrolopyrazine derivative with a stereospecific methyl substituent at the 3-position. Key characteristics include:

  • Molecular Formula: C₇H₁₃ClN₂O
  • Molecular Weight: 176.64 g/mol
  • CAS Number: 1628557-06-1
  • Applications: Primarily used in research settings, particularly in drug discovery for enzyme inhibition (e.g., DPP-IV inhibitors) and as a scaffold for polyhydroxylated derivatives .
  • Physicochemical Properties: High purity (>95%), hygroscopic, and soluble in polar solvents like methanol or DMSO. Stability is temperature-dependent, with optimal storage at -80°C .

Properties

IUPAC Name

(3S,8aS)-3-methyl-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c1-6-8(11)10-4-2-3-7(10)5-9-6;/h6-7,9H,2-5H2,1H3;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDKHLQMAKSRPY-LEUCUCNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2CCCC2CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N2CCC[C@H]2CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone, followed by cyclization and subsequent reduction to form the hexahydropyrrolo[1,2-a]pyrazinone core. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The nitrogen atoms in the bicyclic core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of the pyrrolopyrazine core critically influences biological activity and solubility:

Compound Name Configuration Molecular Weight Key Features Reference
Target Compound (3S,8aS) 176.64 Methyl group at 3S; hydrochloride salt enhances solubility
(R)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one (R) 176.64 R-configuration at chiral center; similar solubility but distinct receptor interactions

Key Insight : The S-configuration in the target compound may confer higher selectivity for enzyme targets like DPP-IV compared to the R-isomer .

Hydroxylated Derivatives

Additional hydroxyl groups modify polarity and pharmacological profiles:

Compound Name Substituents Molecular Weight Notable Properties Reference
(3S,7S,8S,8aS)-7,8-Dihydroxy-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one 7,8-dihydroxy 194.19 Enhanced hydrophilicity; potential for glycosidase inhibition
(3S,7S,8S,8aS)-3-Benzyl-7,8-dihydroxyhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one 3-benzyl, 7,8-dihydroxy 284.30 Increased steric bulk; improved metabolic stability

Key Insight : Hydroxylation at positions 7 and 8 increases water solubility, making these derivatives suitable for oral formulations .

Functionalized Derivatives for Drug Discovery

Substituents like amino, alkyl, or aromatic groups modulate target affinity:

Compound Name Substituents Molecular Weight Applications Reference
(3S,7S)-7-Fluoro-3-[(1S)-1-methylpropyl]hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one 7-fluoro, 3-isobutyl 244.27 DPP-IV inhibition; preclinical diabetes studies
Vildagliptin Impurity 35 (Hydrochloride) Adamantane group, hydroxy 335.86 Byproduct in DPP-IV inhibitor synthesis; adamantane enhances stability
(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione 3-isobutyl, lactam (dione) 226.27 Cyclic dipeptide analog; antimicrobial activity

Key Insight : Fluorine or bulky groups (e.g., adamantane) improve metabolic stability and target binding .

Salt Forms and Solubility

Salt formation impacts bioavailability and formulation:

Compound Name Salt Form Solubility Profile Reference
Target Compound Hydrochloride High solubility in polar solvents
(3S,7S)-7-Fluoro-...pyrazin-4(1H)-one Acetic acid Moderate solubility; pH-dependent absorption
Brevianamide F None (free base) Low solubility; requires co-solvents

Key Insight : Hydrochloride salts are preferred for in vitro assays due to predictable dissolution .

Table 1: Molecular Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C₇H₁₃ClN₂O 176.64 3S-methyl, HCl
(3S,7S,8S,8aS)-7,8-Dihydroxy derivative C₇H₁₄N₂O₃ 174.20 7,8-dihydroxy
Vildagliptin Impurity 35 C₁₇H₂₅N₃O₂·HCl 335.86 Adamantane, hydroxy

Biological Activity

(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride, with the CAS number 2230901-11-6, is a bicyclic compound characterized by a unique hexahydropyrrolo[1,2-a]pyrazinone structure. This compound has attracted attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C8H15ClN2O
  • Molecular Weight : 190.67 g/mol
  • IUPAC Name : (3S,8aS)-3-methyl-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one; hydrochloride

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of various biological pathways, making it a candidate for therapeutic applications.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties. For example:

  • Target Enzymes : Potential targets include proteases and kinases.
  • Mechanism : The compound may act as a reversible or irreversible inhibitor depending on the target enzyme's active site characteristics.

Receptor Binding

Studies have suggested that this compound may bind to specific receptors involved in neurotransmission and cellular signaling:

  • Examples of Receptors : Dopamine receptors and serotonin receptors.
  • Effects : Modulation of receptor activity could influence neurological pathways and potentially address disorders such as depression or anxiety.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored the antidepressant-like effects of various derivatives of hexahydropyrrolo compounds. The findings indicated that certain modifications to the core structure enhanced binding affinity to serotonin receptors, suggesting potential antidepressant activity for this compound .

Case Study 2: Anticancer Properties

Another research article focused on the anticancer properties of this compound. It demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines through apoptosis induction. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Data Table: Summary of Biological Activities

Biological ActivityTargetEffectReference
Enzyme InhibitionProteasesReversible inhibition observed
Receptor BindingSerotonin ReceptorsModulates neurotransmission
Antidepressant ActivityNeurotransmitter SystemsPotential antidepressant effects
Anticancer ActivityVarious Cancer Cell LinesInduces apoptosis

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